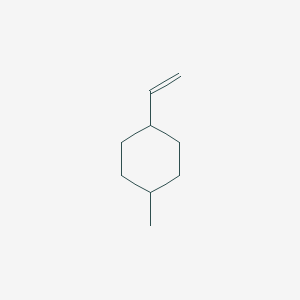
1-Ethenyl-4-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-4-methylcyclohexane is an organic compound belonging to the class of cycloalkenes It is characterized by a cyclohexane ring substituted with an ethenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with an appropriate alkyl halide under the presence of a strong base. Another method includes the catalytic hydrogenation of 1-ethynyl-4-methylcyclohexane.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes. Catalysts such as palladium or platinum are employed to facilitate the addition of ethylene to 4-methylcyclohexene under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenyl-4-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions can reduce the ethenyl group to an ethyl group, yielding 1-ethyl-4-methylcyclohexane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst
Major Products Formed:
Oxidation: Epoxides, ketones
Reduction: 1-Ethyl-4-methylcyclohexane
Substitution: Halogenated cyclohexanes
Aplicaciones Científicas De Investigación
1-Ethenyl-4-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-ethenyl-4-methylcyclohexane exerts its effects depends on the specific reaction or application. In catalytic processes, the compound interacts with the catalyst’s active sites, facilitating the desired chemical transformation. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the catalyst used.
Comparación Con Compuestos Similares
1-Ethyl-4-methylcyclohexane: Similar in structure but lacks the ethenyl group.
4-Methylcyclohexene: Lacks the ethenyl substitution.
1-Methyl-4-vinylcyclohexane: Contains a vinyl group instead of an ethenyl group.
Uniqueness: 1-Ethenyl-4-methylcyclohexane is unique due to the presence of both an ethenyl and a methyl group on the cyclohexane ring. This dual substitution imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H16 |
|---|---|
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
1-ethenyl-4-methylcyclohexane |
InChI |
InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h3,8-9H,1,4-7H2,2H3 |
Clave InChI |
LPSKSLRGCHZEDL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
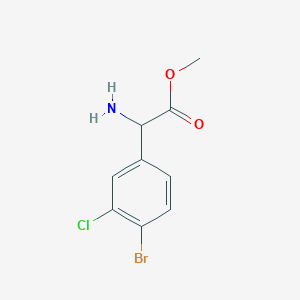
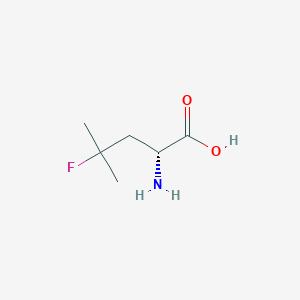
aminedihydrochloride](/img/structure/B13555094.png)
![Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate](/img/structure/B13555096.png)
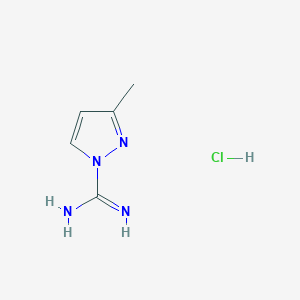
![methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13555099.png)
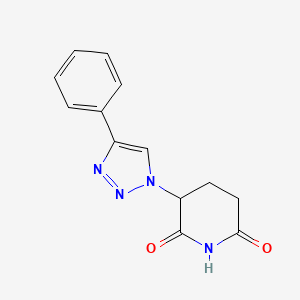
![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B13555119.png)

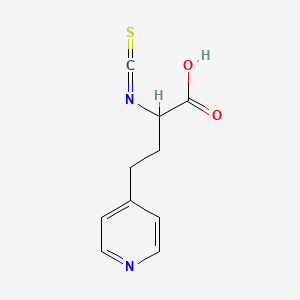
![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)
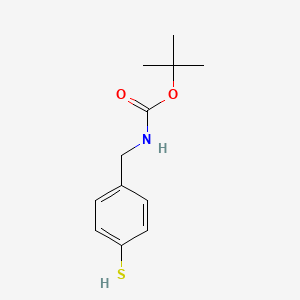
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol](/img/structure/B13555166.png)
